p-Chloromepivacaine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-Chloromepivacaine: is a local anesthetic compound that is chemically related to mepivacaine. It is used for local or regional analgesia and anesthesia. The compound is known for its effectiveness in blocking nerve impulses, making it useful in various medical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloromepivacaine involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Reduction: The reduction of the nitro group to an amine.

Amidation: The formation of the amide bond.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: p-Chloromepivacaine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: The chlorine atom in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Chemistry: p-Chloromepivacaine is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells and their mechanisms of action.

Medicine: The primary application of this compound in medicine is as a local anesthetic for surgical procedures, dental work, and pain management.

Industry: In the industrial sector, this compound is used in the formulation of pharmaceutical products and in the development of new anesthetic agents.

Mechanism of Action

p-Chloromepivacaine exerts its effects by blocking the generation and conduction of nerve impulses. It binds selectively to the intracellular surface of sodium channels, preventing the influx of sodium ions into the axon. This action inhibits the depolarization necessary for action potential propagation, thereby blocking nerve function .

Comparison with Similar Compounds

Mepivacaine: Chemically related to p-Chloromepivacaine, used for similar anesthetic purposes.

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Bupivacaine: A longer-acting local anesthetic with a different pharmacokinetic profile.

Uniqueness: this compound is unique in its specific chemical structure, which includes a chlorine atom on the aromatic ring. This structural difference can influence its pharmacological properties, such as potency, duration of action, and side effect profile.

Biological Activity

p-Chloromepivacaine is a local anesthetic belonging to the amide group, characterized by its rapid onset and short duration of action. This compound is particularly notable for its application in various medical procedures, including regional anesthesia. The following sections provide an in-depth analysis of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical implications based on recent research findings.

Chemical Structure and Properties

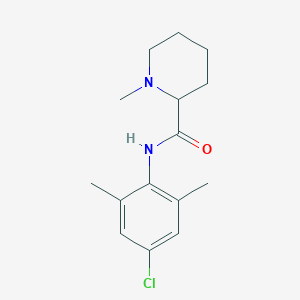

This compound is a chlorinated derivative of mepivacaine. Its chemical structure can be represented as follows:

- Chemical Formula : C15H21ClN2O

- Molecular Weight : 284.80 g/mol

This modification enhances its potency and alters its pharmacokinetic profile compared to other local anesthetics.

Pharmacodynamics

The primary mechanism of action of this compound involves the blockade of sodium channels in the neuronal cell membrane. This inhibition prevents the propagation of action potentials, leading to a loss of sensation in the targeted area.

Key Findings:

- Potency : Studies indicate that this compound exhibits greater potency than bupivacaine and mepivacaine, making it effective for shorter surgical procedures where rapid recovery is desired .

- Onset and Duration : Clinical trials have demonstrated that this compound provides a faster onset of action (approximately 8 minutes) and a shorter duration (around 90 minutes) compared to traditional local anesthetics like bupivacaine .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its clinical applications:

- Absorption : Rapidly absorbed into systemic circulation when administered via intrathecal or epidural routes.

- Distribution : High lipid solubility leads to effective tissue distribution, particularly in neural tissues.

- Metabolism : Primarily metabolized by hepatic enzymes, with a half-life ranging from 1.5 to 3 hours.

- Excretion : Excreted through urine as metabolites, with minimal unchanged drug present.

Use in Regional Anesthesia

Recent studies highlight the effectiveness of this compound in regional anesthesia settings:

- A comparative study assessed intrathecal administration of this compound against bupivacaine in patients undergoing gynecological procedures. Results showed significantly faster ambulation times (158±31 min vs. 241±23 min for bupivacaine), indicating its advantage for outpatient surgeries .

| Parameter | This compound | Bupivacaine |

|---|---|---|

| Time to Ambulation | 158 ± 31 min | 241 ± 23 min |

| Duration of Sensory Block | 60 ± 13 min | 94 ± 24 min |

| Recovery of Motor Blockade | 130 ± 32 min | 211 ± 22 min |

Adverse Effects and Safety Profile

While generally well-tolerated, some adverse effects have been reported:

- Transient neurological symptoms (TNS) were noted in studies comparing various local anesthetics; however, this compound demonstrated a lower incidence compared to lidocaine .

Research Findings and Future Directions

Ongoing research continues to explore the potential applications and safety profile of this compound:

- Neurotoxicity Studies : Investigations into the neurotoxic effects associated with spinal anesthesia indicate that this compound has a favorable safety profile compared to other agents like lidocaine .

- Long-term Outcomes : Further studies are needed to assess long-term outcomes related to nerve function post-administration.

Properties

Molecular Formula |

C15H21ClN2O |

|---|---|

Molecular Weight |

280.79 g/mol |

IUPAC Name |

N-(4-chloro-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

InChI |

InChI=1S/C15H21ClN2O/c1-10-8-12(16)9-11(2)14(10)17-15(19)13-6-4-5-7-18(13)3/h8-9,13H,4-7H2,1-3H3,(H,17,19) |

InChI Key |

KDECQHWBNVHDNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.